molecular formula C22H22O7 B2360405 Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate CAS No. 869080-92-2

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate

Cat. No.: B2360405
CAS No.: 869080-92-2
M. Wt: 398.411
InChI Key: CSNDLSYSLWOUGK-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate is a complex organic compound known for its diverse applications in scientific research This compound features a chromenone core, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and chromenone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

Scientific Research Applications

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s ability to scavenge free radicals, contributing to its antioxidant effects. Additionally, the compound may interfere with specific signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • 3,4-Dimethoxyphenylacetonitrile
  • 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid

Uniqueness

Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate is unique due to its specific combination of a chromenone core and a 3,4-dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-21(23)13(2)28-16-8-6-15-10-17(22(24)29-19(15)12-16)14-7-9-18(25-3)20(11-14)26-4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNDLSYSLWOUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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